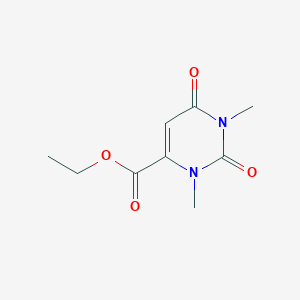

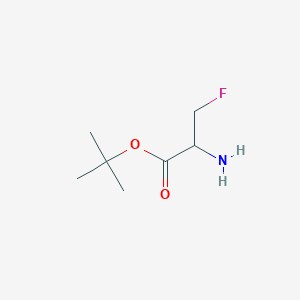

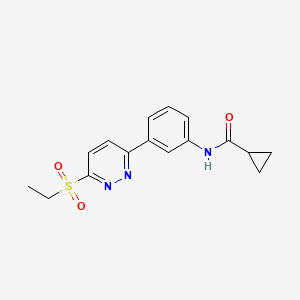

![molecular formula C22H20N2O3S B2495604 7-Methoxy-5-(4-methoxyphenyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 423131-47-9](/img/structure/B2495604.png)

7-Methoxy-5-(4-methoxyphenyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This section would typically introduce the compound's relevance, potential applications (excluding drug use and dosage), and its place within the broader chemical context. However, direct information on "7-Methoxy-5-(4-methoxyphenyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine" specifically is not available, suggesting it may be a novel molecule under investigation or not widely studied within the existing scientific literature.

Synthesis Analysis

Synthetic routes for related heterocyclic compounds often involve multistep processes, including the formation of key intermediates and subsequent cyclization reactions. For instance, synthesis methods may employ condensation of specific phenyl and methyl groups under controlled conditions, often requiring specific catalysts or reagents to guide the reaction toward the desired product (Ikemoto et al., 2005).

Molecular Structure Analysis

Structural elucidation of compounds like "7-Methoxy-5-(4-methoxyphenyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine" involves advanced spectroscopic techniques. Studies typically utilize NMR, X-ray crystallography, and mass spectrometry to determine molecular geometry, confirm the presence of functional groups, and establish the compound's overall structure (Şahin et al., 2011).

Chemical Reactions and Properties

The reactivity of such compounds is influenced by the presence of specific substituents that can undergo various chemical reactions, including nucleophilic substitutions, electrophilic additions, and more. The benzoxazine core, coupled with methoxyphenyl and thiophene groups, may exhibit unique reactivity patterns conducive to forming complex heterocycles or for further functionalization (Desenko et al., 1991).

科学的研究の応用

Anticancer Properties

Research has demonstrated that derivatives of benzoxazinones, such as pyrazolopyranopyrimidinones and pyrazolopyranopyrimidines, exhibit considerable anticancer activities. The synthetic pathways of these compounds involve complex reactions that highlight their potential as novel anticancer agents. These findings suggest that structurally similar compounds, including "7-Methoxy-5-(4-methoxyphenyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine," may also possess anticancer properties, pending further investigation (Mahmoud et al., 2017).

Antimicrobial Activity

Compounds with similar structures have been shown to possess antimicrobial activities against a range of microorganisms. The synthesis of novel 1,2,4-Triazole derivatives, for instance, has led to the discovery of compounds with significant antimicrobial properties, indicating the potential of benzoxazine derivatives in combating microbial infections (Bektaş et al., 2007).

Antioxidant Activities

The pharmacological evaluation of fused heterocyclic systems, including oxazines and their derivatives, has revealed notable antioxidant activities. This suggests that compounds like "7-Methoxy-5-(4-methoxyphenyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine" could be explored for their antioxidant properties, contributing to the prevention or treatment of oxidative stress-related diseases (Mahmoud et al., 2017).

DNA Binding and Antiproliferative Effects

The benzothieno[3,2-d]-1,2,3-triazines, closely related to benzoxazines, have been studied for their DNA binding capabilities and antiproliferative effects against cancer cells. Such studies underscore the potential of benzoxazine derivatives in the development of new anticancer drugs that target DNA directly, inhibiting tumor growth and proliferation (Lauria et al., 2014).

Allelochemical Properties

Compounds within the benzoxazinoid family, to which "7-Methoxy-5-(4-methoxyphenyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine" is structurally related, have been identified as significant allelochemicals produced by various plants. These compounds exhibit a range of biological activities, including antifungal, antimicrobial, and insecticidal properties, suggesting their potential utility in agricultural sciences as natural pesticides or growth inhibitors (Macias et al., 2006).

特性

IUPAC Name |

7-methoxy-5-(4-methoxyphenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3S/c1-25-15-10-8-14(9-11-15)22-24-18(13-17(23-24)20-7-4-12-28-20)16-5-3-6-19(26-2)21(16)27-22/h3-12,18,22H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBLBUPSKKZWNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=CS4)C5=C(O2)C(=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methoxy-5-(4-methoxyphenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2495524.png)

![(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2495533.png)

![2-Chloro-N-[(2-methylthiophen-3-yl)methyl]-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)acetamide](/img/structure/B2495534.png)

![N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2495541.png)

![4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2495542.png)